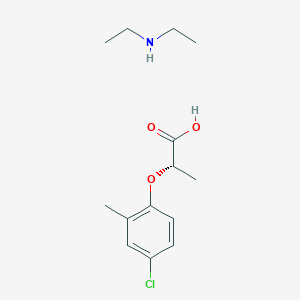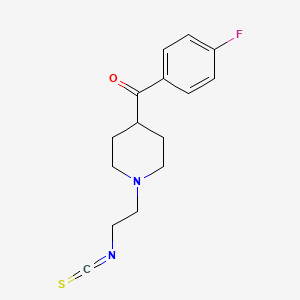
3-(1-((Allyloxy)-2-hydroxymethyl)ethoxy)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a clear, colorless to light yellow viscous liquid that is completely miscible in water . This compound is used as a synthetic intermediate in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyloxy-1,2-propanediol typically involves the reaction of glycerol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, glycerol monoallyl ether, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production of 3-allyloxy-1,2-propanediol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
3-allyloxy-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .
Applications De Recherche Scientifique
3-allyloxy-1,2-propanediol has several scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drug delivery systems and other medical applications.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-allyloxy-1,2-propanediol involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various biochemical reactions, leading to the formation of active intermediates that exert their effects on biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycerol α-monoallyl ether
- Glycerol 1-allyl ether
- 2-allyloxyethanol
- 3-ethoxy-1,2-propanediol
Uniqueness
3-allyloxy-1,2-propanediol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its allyloxy group provides versatility in synthetic chemistry, making it a valuable intermediate for the preparation of various compounds .
Propriétés
Numéro CAS |
97417-02-2 |
|---|---|
Formule moléculaire |
C9H18O5 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-(3-hydroxy-1-prop-2-enoxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H18O5/c1-2-5-13-9(3-4-10)14-7-8(12)6-11/h2,8-12H,1,3-7H2 |
Clé InChI |
MXMIROSADFKWTA-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(CCO)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















